(2Z)-2-[(3,5-dimethylphenyl)imino]-7-hydroxy-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide
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Overview
Description
The compound (2Z)-2-[(3,5-dimethylphenyl)imino]-7-hydroxy-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide is a complex organic molecule that belongs to the class of chromenes Chromenes are known for their diverse biological activities and are often studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(3,5-dimethylphenyl)imino]-7-hydroxy-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide typically involves multiple steps:
Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a suitable precursor, such as a salicylaldehyde derivative, under acidic or basic conditions.
Introduction of the Imino Group: The imino group is introduced by reacting the chromene core with an appropriate amine, such as 3,5-dimethylaniline, under dehydrating conditions to form the imine linkage.
Hydroxylation: The hydroxyl group at the 7-position can be introduced via selective hydroxylation reactions, often using oxidizing agents like hydrogen peroxide or other peroxides.
Attachment of the Tetrahydrofuran-2-ylmethyl Group: This step involves the alkylation of the chromene core with a tetrahydrofuran-2-ylmethyl halide under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the development of efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group at the 7-position can undergo oxidation to form a ketone or aldehyde, depending on the oxidizing agent used.
Reduction: The imino group can be reduced to an amine using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 7-keto or 7-aldehyde derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Introduction of nitro or halogen groups on the aromatic ring.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.
Biology
Biologically, compounds with chromene cores are often studied for their antioxidant, anti-inflammatory, and antimicrobial properties. This compound could be investigated for similar activities, potentially leading to the development of new therapeutic agents.
Medicine
In medicine, the compound’s potential pharmacological activities could be explored. Chromene derivatives have been studied for their anticancer, antiviral, and neuroprotective effects, suggesting that this compound might also exhibit such properties.
Industry
Industrially, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It might also find applications in the production of dyes or pigments.
Mechanism of Action
The mechanism of action of (2Z)-2-[(3,5-dimethylphenyl)imino]-7-hydroxy-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide would depend on its specific biological target. Generally, chromene derivatives can interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
(2Z)-2-[(3,5-dimethylphenyl)imino]-7-hydroxy-2H-chromene-3-carboxamide: Lacks the tetrahydrofuran-2-ylmethyl group.
(2Z)-2-[(3,5-dimethylphenyl)imino]-7-hydroxy-N-methyl-2H-chromene-3-carboxamide: Has a methyl group instead of the tetrahydrofuran-2-ylmethyl group.
(2Z)-2-[(3,5-dimethylphenyl)imino]-7-hydroxy-N-(2-hydroxyethyl)-2H-chromene-3-carboxamide: Contains a hydroxyethyl group instead of the tetrahydrofuran-2-ylmethyl group.
Uniqueness
The presence of the tetrahydrofuran-2-ylmethyl group in (2Z)-2-[(3,5-dimethylphenyl)imino]-7-hydroxy-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide distinguishes it from other similar compounds. This group can enhance the compound’s solubility, stability, and potential interactions with biological targets, making it a unique candidate for further research and development.
Properties
IUPAC Name |
2-(3,5-dimethylphenyl)imino-7-hydroxy-N-(oxolan-2-ylmethyl)chromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4/c1-14-8-15(2)10-17(9-14)25-23-20(22(27)24-13-19-4-3-7-28-19)11-16-5-6-18(26)12-21(16)29-23/h5-6,8-12,19,26H,3-4,7,13H2,1-2H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMMHLLPEICIKPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N=C2C(=CC3=C(O2)C=C(C=C3)O)C(=O)NCC4CCCO4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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